7-Methyl-10-(4-(N,N-dimethylamino)phenyl)-3-azabicyclo[3.3.1]nonan-2-one, commonly referred to as 7-MAD-MDCPT, is a synthetic derivative of camptothecin, a potent anticancer agent. This compound functions primarily as a cytotoxic payload in antibody-drug conjugates (ADCs), designed to selectively target and kill cancer cells while minimizing damage to healthy tissues. The compound is classified under the category of drug-linker conjugates, which are essential in the development of targeted cancer therapies.
7-MAD-MDCPT is derived from camptothecin, which is known for its ability to inhibit DNA topoisomerase I, leading to apoptosis in rapidly dividing cells. The specific formulation and structural modifications of 7-MAD-MDCPT enhance its solubility and bioavailability, making it suitable for therapeutic applications in oncology. It is commercially available from various suppliers, including MedChem Express and GLP Bio, with a reported purity exceeding 99% and a molecular weight of 1104.17 g/mol .
The synthesis of 7-MAD-MDCPT involves multiple steps that typically include the following:
The synthesis typically requires controlled conditions to ensure high yields and purity levels. For instance, reactions may be conducted under inert atmospheres using solvents like dimethyl sulfoxide or other organic solvents that support the desired chemical transformations .
The molecular structure of 7-MAD-MDCPT features a bicyclic core structure characteristic of camptothecin derivatives. Key components include:
7-MAD-MDCPT participates in various chemical reactions typical for drug-linker conjugates:
The stability of 7-MAD-MDCPT in biological environments is crucial for its effectiveness as an ADC. Studies have shown that modifications to the linker can significantly impact its stability and release profile .
The mechanism by which 7-MAD-MDCPT exerts its cytotoxic effects involves several key processes:
Research indicates that ADCs containing 7-MAD-MDCPT show enhanced efficacy against various cancer cell lines compared to conventional chemotherapy due to their targeted nature .
Relevant data indicate that variations in linker length and composition can affect both solubility and pharmacokinetics .
7-MAD-MDCPT is primarily utilized in:
The compound's ability to selectively deliver cytotoxic agents makes it a valuable tool in both preclinical studies and potential clinical applications aimed at improving cancer treatment outcomes .
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1